

Investigating the Aromaticity of Cyclocarbon Molecules: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclo[18]carbon

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Introduction

Cyclocarbons, molecular rings composed solely of sp-hybridized carbon atoms, have emerged as a fascinating and challenging class of molecules at the forefront of chemical research. Their unique electronic structures, characterized by the potential for dual π -systems, raise fundamental questions about aromaticity, a key concept in predicting molecular stability, reactivity, and electronic properties. The recent successful on-surface synthesis and characterization of several cyclocarbons, most notably cyclo[1]carbon, have transformed these molecules from theoretical curiosities into tangible targets for investigation.[2][3] This guide provides a comprehensive technical overview of the current understanding of cyclocarbon aromaticity, focusing on the theoretical and experimental approaches used to elucidate their intriguing electronic nature.

A central theme in the study of cyclocarbons is the debate between two potential bonding patterns: a cumulenic structure with consecutive double bonds and a polyynic structure with alternating single and triple bonds.[4][5] High-resolution atomic force microscopy has provided strong evidence for the polyynic structure in cyclo[1]carbon, a finding that has significant implications for its aromatic character.[5][6] Furthermore, the concept of "double aromaticity" has been proposed, wherein two orthogonal π -electron systems, one in the plane of the ring (in-plane) and one perpendicular to it (out-of-plane), can independently exhibit aromatic or anti-aromatic character based on Hückel's rule.[6][7][8]

This guide will delve into the quantitative measures of aromaticity, detail the experimental and computational protocols employed in these investigations, and provide visual representations of the key concepts and workflows.

Data Presentation: Aromaticity Indices and Electronic Properties

The aromaticity of cyclocarbons is a nuanced property that is quantified using a variety of computational indices. These indices, derived from quantum chemical calculations, provide insights into the extent of electron delocalization and the magnetic response of the molecule to an external field, which are hallmarks of aromaticity.

Table 1: Calculated Aromaticity Indices for Selected Even-Numbered Cyclocarbons

| Cyclocarbon | Method | NICS(0) (ppm) | GIMIC (nA/T) | HOMA | Reference |
|-------------|--------|------------------|--|------|--------------------------|
| C6 | BHLYP | - | Diatropic | - | [8][9] |
| C8 | BHLYP | - | -33.3 (Paratropic) | - | [8][9] |
| C10 | - | - | Diatropic | - | [10] |
| C12 | DFT | - | - | - | [3] |
| C14 | - | - | Diatropic | - | [8] |
| C16 | DFT | - | - | - | [11] |
| C18 | BHLYP | - | Diatropic (I _{out} =21.8, I _{in} =7.2) | - | [12] |
| C20 | DFT | - | - | - | [13][14] |
| C22 | - | - | - | - | [15] |
| C26 | - | - | Diatropic (Transition to localized) | - | [8] |
| C30 | - | - | Diatropic (Transition to localized) | - | [8] |
| >C50 | GIMIC | - | Non-aromatic | - | [8][16] |

Note: NICS (Nucleus-Independent Chemical Shift) values are highly dependent on the position of the probe. GIMIC (Gauge-Including Magnetically Induced Current) provides a measure of the ring current, with diatropic (positive) currents indicating aromaticity and paratropic (negative) currents indicating anti-aromaticity. HOMA (Harmonic Oscillator Model of Aromaticity) is a geometry-based index. The values presented are representative and the original publications should be consulted for detailed computational parameters.

Table 2: Electronic Properties of Selected Cyclocarbons and Precursors

| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|-------------------------|-------------|--------------|-----------|--------------------|--|
| C18Br6 | wB97XD | -8.31 | -1.81 | 6.50 | [17] [18] |
| C18(CO)6 | wB97XD | -9.32 | -3.10 | 6.22 | [17] [18] |
| [C18Br6] ⁻ | wB97XD | -2.87 (SOMO) | 1.20 | 4.07 | [17] [18] |
| [C18(CO)6] ⁻ | wB97XD | -4.06 (SOMO) | -0.20 | 3.86 | [17] [18] |
| C20 | STS (expt.) | - | - | 3.8 | [13] [14] [19] |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO gap can be an indicator of kinetic stability.[\[20\]](#) Experimental values are often referred to as the transport gap.

Experimental and Computational Protocols

The investigation of cyclocarbon aromaticity relies on a synergistic combination of advanced experimental techniques and sophisticated computational methods.

Experimental Protocols: On-Surface Synthesis and Characterization

A breakthrough in the study of cyclocarbons has been their on-surface synthesis and characterization, which allows for the investigation of these highly reactive molecules in a controlled environment.

- **Precursor Deposition:** The process begins with the deposition of specifically designed molecular precursors onto an atomically clean surface, typically a bilayer of NaCl grown on a Cu(111) substrate at cryogenic temperatures (e.g., 5 K).[\[5\]](#)[\[14\]](#)

- **Tip-Induced Reactions:** A sharp metallic tip, as used in scanning tunneling microscopy (STM) and atomic force microscopy (AFM), is positioned over a precursor molecule. By applying a voltage pulse, specific chemical bonds within the precursor are broken, leading to the formation of the desired cyclocarbon.^{[13][14]} This has been demonstrated for the dehalogenation of C₁₈Br₆ and the retro-Bergman ring-opening of chlorinated polycyclic aromatic hydrocarbons to form various cyclocarbons.^{[13][21]}
- **High-Resolution Imaging:**
 - **Atomic Force Microscopy (AFM):** A CO-functionalized tip is used to achieve sub-molecular resolution, enabling the direct visualization of the bonding structure of the cyclocarbon, distinguishing between polyynic and cumulenic forms.^{[5][13][14]}
 - **Scanning Tunneling Microscopy (STM):** STM is used to image the molecule and to perform scanning tunneling spectroscopy (STS).
- **Electronic Property Measurement (STS):** By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can probe the frontier molecular orbitals and determine the HOMO-LUMO gap of the cyclocarbon.^{[13][19]}

Computational Protocols: Quantifying Aromaticity

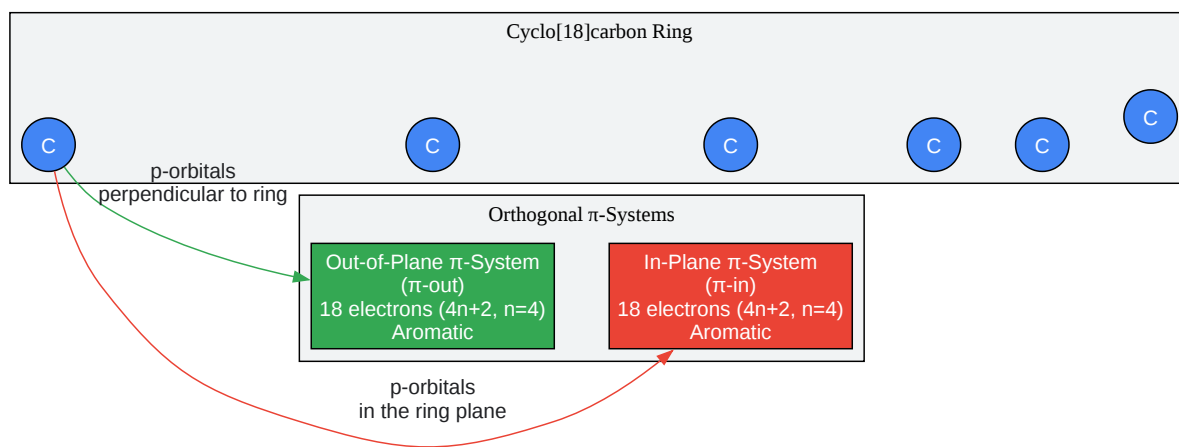
Theoretical calculations are indispensable for quantifying the aromaticity of cyclocarbons and for interpreting experimental results.

- **Geometry Optimization:** The molecular structures of cyclocarbons are optimized using density functional theory (DFT) with functionals that include a significant amount of Hartree-Fock exchange, such as M06-2X, B3LYP, and ω B97XD, which have been shown to correctly predict the polyynic structure of cyclo[1]carbon.^{[8][9]}
- **Magnetic Criteria of Aromaticity:**
 - **Nucleus-Independent Chemical Shift (NICS):** NICS values are calculated at the center of the ring and at various points around it to probe the magnetic shielding or deshielding induced by the π -electron system. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. However, for larger rings, the NICS values at the center can be misleading due to the distance from the delocalized electrons.^[9]

- Gauge-Including Magnetically Induced Current (GIMIC): This method calculates the strength of the ring current induced by an external magnetic field. A net diatropic current signifies aromaticity, while a net paratropic current indicates anti-aromaticity. GIMIC is considered a more reliable indicator of aromaticity for a series of related molecules of varying sizes.[\[8\]](#)[\[16\]](#)
- Anisotropy of the Current-Induced Density (ACID): ACID plots provide a visual representation of the induced ring currents, helping to identify the paths of electron delocalization.[\[22\]](#)
- Geometric and Electronic Criteria of Aromaticity:
 - Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation. A HOMA value close to 1 indicates a highly aromatic system with equalized bond lengths, while lower values suggest a less aromatic or non-aromatic system.[\[23\]](#)
 - Electron Density of Delocalized Bonds (EDDB) and Aromatic Fluctuation Index (FLU): These electronic criteria quantify the extent of cyclic electron delocalization.[\[24\]](#)

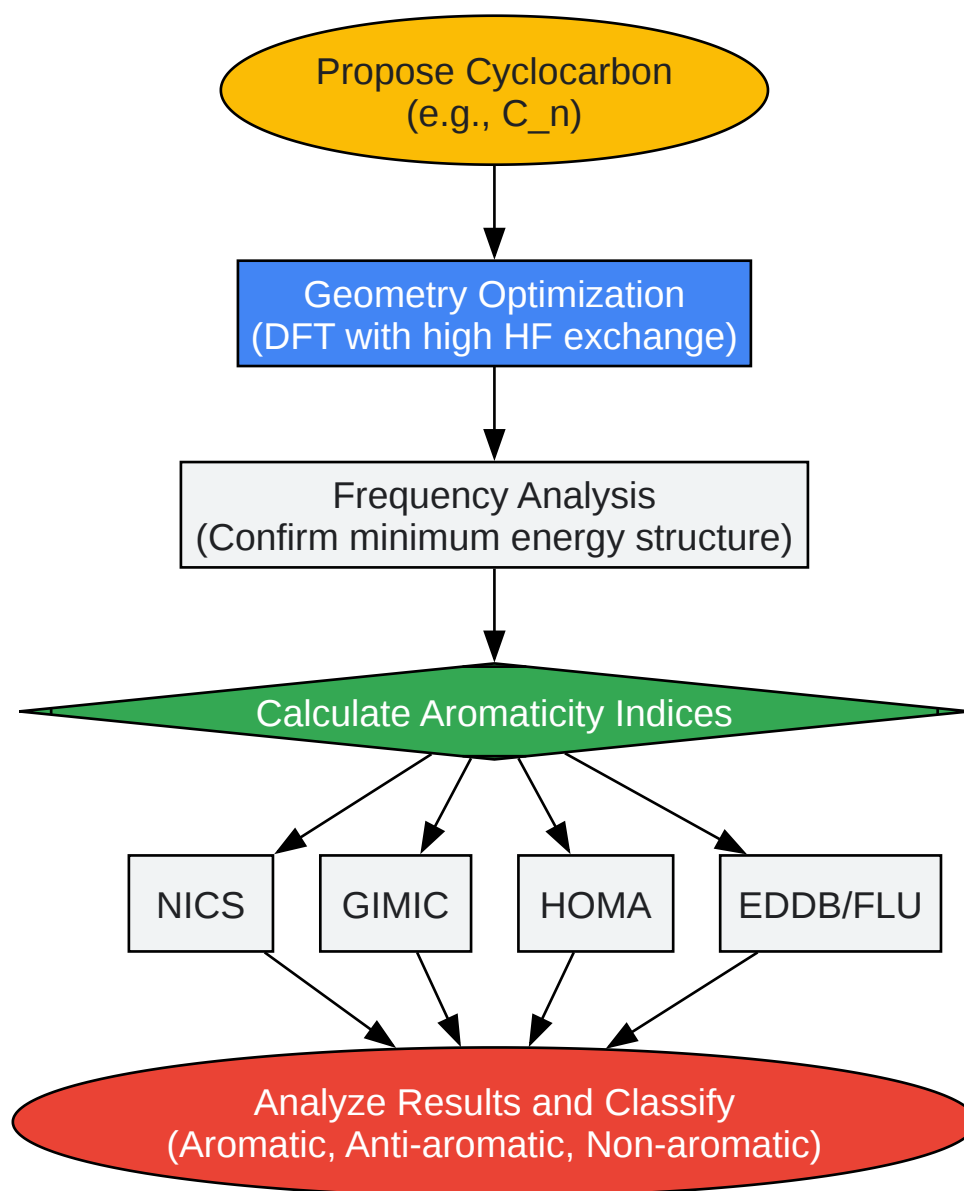
Visualizing Key Concepts in Cyclocarbon Aromaticity

To better illustrate the core concepts and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.



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Caption: The concept of double aromaticity in cyclo[1]carbon.



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Caption: Workflow for computational investigation of cyclocarbon aromaticity.

| Hückel's Rule for Even-Numbered Cyclocarbons | | | | | | | | | |
|--|---------------|---------------|---------------|---------------|--|---------------|---------------|---------------|-----------------------------|
| Aromatic ($4n+2$ π -electrons) | | | | | Anti-aromatic ($4n$ π -electrons) | | | | Non-aromatic (Large Rings) |
| C6 ($n=1$) | C10 ($n=2$) | C14 ($n=3$) | C18 ($n=4$) | C22 ($n=5$) | C8 ($n=2$) | C12 ($n=3$) | C16 ($n=4$) | C20 ($n=5$) | C _n ($n > 50$) |

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Caption: Classification of cyclocarbons based on Hückel's rule.

Conclusion and Future Outlook

The study of cyclocarbon aromaticity is a rapidly evolving field that pushes the boundaries of our understanding of chemical bonding and electronic structure. The synergy between on-surface synthesis and high-level computational chemistry has been pivotal in unraveling the properties of these unique molecules. Current evidence strongly suggests that cyclo[1]carbon is a doubly aromatic molecule with a polyyenic structure. The aromaticity of other even-numbered cyclocarbons appears to follow Hückel's rule for smaller ring sizes, with a transition to non-aromatic behavior for larger systems ($n > 50$).^{[8][16]} The recent synthesis of anti-aromatic cyclocarbons like C₁₂ and C₂₀ further enriches this fascinating family of molecules.^{[3][13]}

For researchers in drug development and materials science, the tunable electronic properties of cyclocarbons, governed by their size and aromaticity, present exciting opportunities. Their high reactivity, while a challenge for synthesis and handling, could be harnessed for specific applications.^[20] Future research will likely focus on the synthesis of a wider range of cyclocarbons, including odd-numbered and substituted derivatives, and the exploration of their potential in molecular electronics and novel materials. The continued development of both experimental and computational techniques will be crucial in fully elucidating the rich and complex chemistry of these remarkable all-carbon rings.

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References

- 1. Generation and Characterization of Cyclocarbons for DPG Spring Meeting 2024 - IBM Research [research.ibm.com]

- 2. How a new carbon allotrope could change the definition of aromaticity | Research | Chemistry World [chemistryworld.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iqcc.udg.edu [iqcc.udg.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aromaticity of Even-Number Cyclo[n]carbons ($n = 6-100$) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Odd-Number Cyclo[n]Carbons Sustaining Alternating Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 16. Aromaticity of Even-Number Cyclo[n]carbons ($n = 6-100$) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyclo[18]carbon Formation from C₁₈Br₆ and C₁₈(CO)₆ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclo[6]carbon-connected isomers of cyclo[18]carbon: exploring the electronic structure, aromaticity and antiaromaticity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]

- 24. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
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